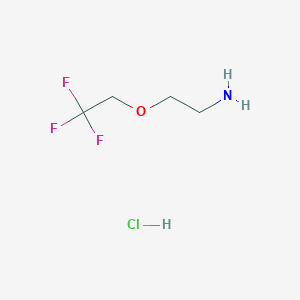

2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride, also known as TFEE, is an organofluorine compound used in a variety of laboratory applications. It is a colorless, water-soluble solid that has a variety of uses in the chemical and pharmaceutical industries. TFEE is a useful reagent in organic synthesis and a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, TFEE has been found to have a variety of biochemical and physiological effects on the body, making it a valuable tool for researchers.

Scientific Research Applications

Synthesis and Intermediates

A novel synthetic route for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin used for treating benign prostatic hyperplasia, highlights the utility of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride in pharmaceutical synthesis. This method emphasizes convenience and economy, starting from 2-nitrochlorobenzene through several steps including O-alkylation and hydrazinolysis (Xiaoxia Luo et al., 2008).

Biocide and Corrosion Inhibition

2-(Decylthio)Ethanamine Hydrochloride, although slightly different in structure, serves as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. It also exhibits biofilm and corrosion inhibition properties in various recirculating cooling water systems (R. W. Walter & L. M. Cooke, 1997).

Metabolism Studies

The metabolism of a related compound, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)-ethane (HFE), was investigated to understand its biotransformation in rat and human liver microsomes. This research provides insight into the metabolic pathways of fluoroethoxy compounds, underscoring the role of the P4502E1 enzyme (J. Herbst et al., 1994).

Chemical Stability and Reactivity

The 2,2,2-trifluoroethoxy group is introduced as an alternative leaving group for hydrolytically unstable heteroaryl chlorides, offering improved shelf stability while maintaining reactivity toward nucleophiles in SNAr reactions. This feature permits sequential Suzuki/SNAr processes, enhancing the versatility of fluoroethoxy compounds in organic synthesis (E. Fisher et al., 2018).

Antibacterial Activity

N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, synthesized from a reaction involving 2,2,2-trifluoroethoxy intermediates, were evaluated for their antibacterial activity. This highlights the potential of trifluoroethoxy compounds in developing new antibacterial agents (B. Reddy & K. Prasad, 2021).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - H318, which indicate that it is harmful if swallowed and causes serious eye damage . The precautionary statements include P280 - P305 + P351 + P338, which advise wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)3-9-2-1-8;/h1-3,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXHWCKAXLERPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)

![4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1341420.png)

![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1341467.png)

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)